molecular formula C23H25N7O B2934053 3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide CAS No. 1189972-49-3

3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide

Cat. No.: B2934053
CAS No.: 1189972-49-3
M. Wt: 415.501
InChI Key: UNMQCDHKNGAPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a triazoloquinoxaline core fused with a piperidine ring and a propanamide side chain terminating in a pyridin-3-ylmethyl group. The pyridinylmethyl substituent likely contributes to solubility and target binding via hydrogen bonding or π-π stacking interactions .

Properties

IUPAC Name

3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c31-21(25-16-17-7-6-12-24-15-17)11-10-20-27-28-23-22(29-13-4-1-5-14-29)26-18-8-2-3-9-19(18)30(20)23/h2-3,6-9,12,15H,1,4-5,10-11,13-14,16H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMQCDHKNGAPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline ring, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes . The compound’s molecular targets include DNA and various enzymes involved in DNA synthesis and repair.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with six structurally related molecules from the evidence, focusing on key structural variations, functional groups, and hypothesized pharmacological implications.

Table 1: Structural and Functional Comparison

Compound Name/Identifier Core Structure Key Substituents/Modifications Hypothesized Impact on Activity
Target Compound Triazolo[4,3-a]quinoxaline Piperidin-1-yl at position 4; propanamide linked to pyridin-3-ylmethyl Enhanced lipophilicity (piperidine) and target specificity (pyridine)
Imp. B(BP): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Triazolo[4,3-a]pyridine Phenylpiperazine-propyl chain Increased serotonin/dopamine receptor affinity (piperazine) but reduced CNS penetration
5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide (10f) Quinoline-pentanamide Piperazine-aryl group; cyanophenyl substituent Potential kinase inhibition (quinoline) with improved metabolic stability (cyano group)
3-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[3-(methylsulfanyl)phenyl]propanamide Triazolo[4,3-b]pyridazine Dimethylpyrazole; methylsulfanylphenyl Higher metabolic clearance (sulfanyl group) and potential ROS modulation
N-[[4-(1-Methylpyrazol-4-yl)phenyl]methyl]-6-[7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine Imidazo[1,2-a]pyridine-pyrimidine Pyrrolidinylpropoxy chain; methylpyrazole Enhanced solubility (pyrrolidine) and kinase selectivity (pyrimidine)
3-[4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide Triazolo[4,3-a]quinoxaline Isopropylphenylmethyl instead of pyridin-3-ylmethyl Reduced polarity (isopropylphenyl) may lower solubility but improve membrane permeability

Key Observations

Core Heterocycle Influence: The triazoloquinoxaline core (target compound) offers greater aromatic surface area compared to triazolopyridines (e.g., Imp. Imidazopyridine-pyrimidine hybrids (e.g., ) prioritize kinase selectivity over broad receptor binding, contrasting with the target compound’s likely dual affinity for receptors and enzymes.

Substituent Effects: Piperidine vs. Piperazine: Piperidine (target compound) confers higher lipophilicity than piperazine (Imp. Pyridinylmethyl vs. Arylalkyl: The pyridin-3-ylmethyl group (target compound) may improve water solubility compared to isopropylphenyl (analog in ) or methylsulfanylphenyl , which prioritize hydrophobic interactions.

Pharmacokinetic Considerations :

  • Propanamide linkers (target compound and ) balance flexibility and stability, whereas pentanamide chains (e.g., ) may reduce metabolic degradation at the cost of increased molecular weight.

Research Findings and Limitations

  • Synthetic Feasibility: The target compound’s synthesis likely involves multi-step heterocyclic condensation, as seen in analogous triazoloquinoxalines . Isomerization risks (e.g., pyrazolotriazolopyrimidines ) are minimized due to the rigid quinoxaline core.
  • Data Gaps: No direct bioactivity data (e.g., IC₅₀ values) are provided in the evidence for the target compound. Comparisons rely on structural extrapolation from analogs.
  • Regulatory Relevance : Impurity profiles (e.g., ) highlight the need for stringent control during synthesis to avoid pharmacologically active byproducts.

Biological Activity

3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Triazole and Quinoxaline Moieties : These heterocycles are known for their pharmacological potential.
  • Piperidine Ring : Enhances the compound's interaction with biological targets.
  • Propanamide Group : Contributes to the compound's solubility and bioavailability.

Molecular Formula : C27H32N6O
Molecular Weight : 456.594 g/mol

Anticancer Activity

Research indicates that triazoloquinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study evaluated the viability of A375 melanoma cell lines treated with several compounds, revealing that derivatives based on the triazoloquinoxaline scaffold demonstrated cytotoxic activities in the micromolar range .
CompoundEC50 (nM)Cancer Cell Line
16a3158A375
16b3527A375
17a365A375

Antimicrobial Properties

Compounds similar to this compound have shown promising antimicrobial activities against a range of bacteria and fungi. The presence of both triazole and quinoxaline rings is believed to contribute to this activity.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • DNA Intercalation : Some studies suggest that triazoloquinoxalines can intercalate into DNA, disrupting replication processes in cancer cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation.

Study 1: Cytotoxicity Evaluation

In a recent study by Ezzat et al., various [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized and tested for anticancer activity. The most potent compounds showed significant inhibition of cell proliferation in melanoma and breast cancer cell lines .

Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of triazole derivatives against pathogenic bacteria. The results indicated that specific modifications in the molecular structure enhanced antibacterial efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.